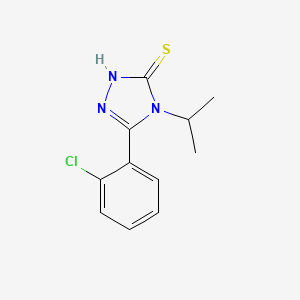
2-chloro-N-phenyl-5-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-phenyl-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CTB, and it belongs to the class of benzamides. The unique chemical structure of CTB makes it an attractive candidate for various research studies, including biological and medical research.
Wirkmechanismus
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CTB has been shown to bind to the active site of cathepsin B and D, leading to the inhibition of their activity. CTB has also been shown to inhibit the activity of beta-secretase by binding to its active site. The exact mechanism by which CTB exerts its anti-tumor activity is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CTB inhibits the activity of cathepsin B and D, beta-secretase, and other enzymes involved in cellular processes. CTB has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CTB in lab experiments include its unique chemical structure, which makes it an attractive candidate for various research studies. CTB has been extensively studied, and its synthesis has been optimized to improve yield and purity. CTB has also been shown to have potential therapeutic applications, making it a promising candidate for drug development.
The limitations of using CTB in lab experiments include its potential toxicity and limited solubility in aqueous solutions. CTB has been shown to have cytotoxic effects in some cell lines, and its use in animal models may require careful consideration of dosage and administration.
Zukünftige Richtungen
There are many future directions for research involving CTB. One possible direction is the development of CTB-based drugs for the treatment of cancer and Alzheimer's disease. The mechanism of action of CTB could also be further elucidated to identify new targets for drug development. CTB could also be used as a tool to study the structure and function of various enzymes and proteins, leading to a better understanding of cellular processes.
Synthesemethoden
The synthesis of CTB involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to obtain 2-chloro-N-phenylbenzamide. This intermediate is then reacted with 4H-1,2,4-triazole-4-amine in the presence of a coupling agent to yield the final product, 2-chloro-N-phenyl-5-(4H-1,2,4-triazol-4-yl)benzamide. The synthesis of CTB has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CTB has been widely used in scientific research due to its potential applications in various fields. In biological research, CTB has been used as a tool to study the mechanism of action of various enzymes and proteins. CTB has been shown to inhibit the activity of certain enzymes, including cathepsin B and D, which are involved in the degradation of cellular proteins. CTB has also been used as a probe to study the binding properties of proteins and peptides.
In medical research, CTB has been investigated for its potential therapeutic applications. CTB has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CTB has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
2-chloro-N-phenyl-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-14-7-6-12(20-9-17-18-10-20)8-13(14)15(21)19-11-4-2-1-3-5-11/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEJFXIIFLTOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-phenyl-5-(4H-1,2,4-triazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)



